5-Iodo-[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method results in good-to-excellent yields . Another method involves the oxidative intramolecular cyclization of heterocyclic hydrazones with [bis(trifluoroacetoxy)iodo]benzene .
Industrial Production Methods
Industrial production of this compound typically involves scalable reactions that can be performed under environmentally friendly conditions. The use of microwave irradiation and catalyst-free methods are particularly attractive for large-scale synthesis due to their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the iodine atom or other functional groups in the molecule.
Substitution: The iodine atom can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
5-Iodo-[1,2,4]triazolo[4,3-a]pyridine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Iodo-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. It can act as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, affecting various signaling pathways . The presence of the iodine atom enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine: Known for its dual c-Met/VEGFR-2 inhibitory activity.
[1,2,4]Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists.
[1,2,4]Triazolo[4,3-a]quinoline: Used in the synthesis of new materials and pharmaceuticals.
Uniqueness
5-Iodo-[1,2,4]triazolo[4,3-a]pyridine stands out due to the presence of the iodine atom, which enhances its reactivity and potential applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other fields.
Properties
Molecular Formula |
C6H4IN3 |
---|---|
Molecular Weight |
245.02 g/mol |
IUPAC Name |
5-iodo-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C6H4IN3/c7-5-2-1-3-6-9-8-4-10(5)6/h1-4H |
InChI Key |
NKSXHHZUCKQDME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=CN2C(=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.